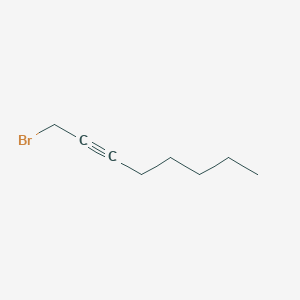

1-Bromo-2-octyne

説明

Significance of Alkynyl Halides in Contemporary Organic Synthesis

Alkynyl halides are highly valued in organic synthesis due to their versatility. fiveable.me They serve as key electrophilic partners in the formation of new carbon-carbon bonds, a fundamental process in the construction of more complex molecular architectures. fiveable.mepatsnap.com The carbon-halogen bond is polar, rendering the carbon atom attached to the halogen susceptible to nucleophilic attack. patsnap.com This reactivity is harnessed in nucleophilic substitution reactions and a variety of metal-catalyzed cross-coupling reactions. fiveable.meresearchgate.net

The reactivity of an alkynyl halide is influenced by the nature of the halogen atom, with reactivity generally decreasing in the order of iodine > bromine > chlorine > fluorine. fiveable.me This trend is attributed to the bond strength between the carbon and the halogen atom; the weaker carbon-iodine bond makes iodoalkynes the most reactive, while the strong carbon-fluorine bond renders fluoroalkynes the least reactive. fiveable.me

These compounds are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. patsnap.comresearchgate.net The incorporation of an alkyne moiety can significantly influence a molecule's biological activity and physical properties. nih.gov Consequently, the development of synthetic methods utilizing alkynyl halides remains an active area of chemical research. nih.govsci-hub.se

Overview of the Research Landscape Pertaining to 1-Bromo-2-octyne

This compound is a specific example of a halogenated alkyne, featuring a bromine atom attached to the first carbon of an eight-carbon chain containing a triple bond at the second carbon position. nih.gov Its structure makes it a useful reagent for introducing the 2-octynyl group into various molecules.

Physical and Chemical Properties of this compound

The properties of this compound are well-documented in chemical literature. It is a liquid at standard temperature and pressure.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃Br | nih.govscbt.com |

| Molecular Weight | 189.09 g/mol | nih.govscbt.com |

| CAS Number | 18495-27-7 | nih.govscbt.com |

| Boiling Point | 64°C at 20 mmHg | |

| IUPAC Name | 1-bromooct-2-yne | nih.gov |

Synthesis and Reactivity

The synthesis of this compound can be achieved through the reaction of 2-octyn-1-ol (B148842) with phosphorus tribromide in the presence of pyridine (B92270) and anhydrous ether. prepchem.com This method yields the desired product as a colorless oil. prepchem.com

The reactivity of this compound is defined by the presence of both the bromine atom and the carbon-carbon triple bond. It readily participates in several key organic reactions:

Substitution Reactions : The bromine atom acts as a good leaving group, allowing it to be replaced by various nucleophiles.

Coupling Reactions : It is frequently used in cross-coupling reactions to form more complex organic structures. For instance, it can be coupled with other organic fragments using catalysts.

Reduction Reactions : The alkyne's triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using appropriate reducing agents.

The utility of this compound and related compounds like 1-bromo-2-butyne (B41608) is demonstrated in their use as precursors for synthesizing a variety of complex molecules, including axially chiral compounds and other elaborate ring systems. chemicalbook.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromooct-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPBYOBXEXNWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373728 | |

| Record name | 1-Bromo-2-octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18495-27-7 | |

| Record name | 1-Bromo-2-octyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Conditions for 1 Bromo 2 Octyne and Its Derivatives

Direct Bromination Approaches for Propargyl Alcohol Precursors

Propargyl alcohols, characterized by a hydroxyl group adjacent to an alkyne, serve as common starting materials for the synthesis of propargyl halides like 1-bromo-2-octyne. The conversion of the hydroxyl group to a bromide is typically achieved through various brominating agents.

The conversion of primary alcohols to alkyl bromides using phosphorous tribromide (PBr₃) is a well-established synthetic transformation. This method is applicable to the synthesis of this compound from its corresponding propargyl alcohol precursor, 2-octyn-1-ol (B148842). The reaction typically proceeds with good yields under controlled conditions.

A reported procedure involves the addition of phosphorous tribromide to a solution of 2-octyn-1-ol in anhydrous diethyl ether containing pyridine (B92270). prepchem.comnih.gov Pyridine acts as a scavenger for the acidic byproducts formed during the reaction. The reaction is typically conducted at low temperatures, such as -30°C to -35°C, followed by stirring at room temperature. prepchem.com After work-up, which involves quenching with water or brine and extraction with an organic solvent like diethyl ether, this compound can be obtained by distillation under vacuum. prepchem.comnih.gov

Detailed research findings indicate that using 2-octyn-1-ol (75.0 mmol) in anhydrous ether (50 mL) with pyridine (4.9 mmol) and dropwise addition of phosphorous tribromide (25.0 mmol) at -30°C to -35°C, followed by stirring at this temperature for one hour and then at room temperature for one hour, can yield this compound. prepchem.com Work-up procedures involved washing the organic layer with aqueous sodium bicarbonate, water, and brine, drying over anhydrous sodium sulfate, and concentrating the filtrate. prepchem.com Distillation of the residue provided this compound as a colorless oily product with a reported yield of 65% and a boiling point of 53°-58°C at 0.39 mmHg. prepchem.com Another report describes a yield of 67% by distillation under vacuum (7 mbar, 65 °C) using a similar procedure with slightly different reagent quantities. nih.gov

Triphenylphosphine-based reagents, such as triphenylphosphine (B44618) dibromide (PPh₃Br₂), generated from the reaction of triphenylphosphine and bromine, are effective for converting alcohols to alkyl bromides. enamine.netbenchchem.com This method, often associated with the Appel reaction when carbon tetrabromide is used, is known to be applicable to sensitive substrates, including unsaturated alcohols. enamine.netorganic-chemistry.org

Triphenylphosphine dibromide acts by activating the alcohol's hydroxyl group, making it a better leaving group, followed by nucleophilic displacement by bromide. benchchem.comorganic-chemistry.org While specific detailed research findings on the application of triphenylphosphine-bromine reagents directly for the bromination of 2-octyn-1-ol to this compound were not extensively detailed in the search results, the general reactivity of these reagents with alcohols and their successful application to other unsaturated alcohol substrates suggest their potential utility for this transformation. enamine.net The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is a related methodology that achieves the conversion of alcohols to alkyl bromides under mild conditions and typically with high yields. organic-chemistry.orgtcichemicals.com

Isotopic labeling is a valuable technique for tracing the fate of molecules in various studies, including mechanistic investigations and biological assays. The synthesis of isotopically labeled this compound fragments allows for their use in such applications.

Research has demonstrated the synthesis of site-specifically ¹³C-labeled this compound. nih.gov This was achieved by first preparing the corresponding ¹³C-labeled 2-octyn-1-ol. nih.gov The introduction of the ¹³C label into 2-octyn-1-ol can be accomplished using labeled precursors, such as ¹³C-paraformaldehyde, in a synthetic route involving 1-heptyne. nih.gov Once the labeled 2-octyn-1-ol is synthesized, its conversion to the respective labeled this compound is carried out using bromination procedures analogous to those used for the unlabeled compound, such as the reaction with phosphorous tribromide. nih.gov This approach allows for the incorporation of isotopic labels at specific positions within the this compound molecule, providing a means to track this fragment in subsequent reactions or studies.

Bromination of Terminal Alkynes

Bromination of terminal alkynes is a method to introduce a bromine atom onto the alkyne moiety. However, this typically leads to the formation of terminal bromoalkynes (bromoacetylenes) rather than internal bromoalkynes like this compound.

The silver-catalyzed reaction of terminal alkynes with N-bromosuccinimide (NBS) is a widely used method for the electrophilic bromination of the terminal alkyne carbon. acs.org This reaction typically yields 1-bromoalkynes (terminal bromoacetylenes). acs.orgorganic-chemistry.org The silver catalyst is believed to activate the terminal alkyne, facilitating the attack by the electrophilic bromine species generated from NBS. acs.orguniovi.es

While this method is effective for converting a terminal alkyne like 1-octyne (B150090) into a terminal bromoalkyne (specifically, 1-bromo-1-octyne), it is not a direct synthetic route to this compound. This compound possesses an internal alkyne and a bromine atom on the carbon adjacent to the alkyne, a structural motif not typically generated by the silver-catalyzed NBS bromination of a terminal alkyne like 1-octyne. Research findings confirm that silver-catalyzed NBS bromination is a common method for preparing bromoalkynes from terminal alkynes, resulting in the bromine atom at the terminal carbon of the alkyne. acs.org

Advanced Synthetic Strategies and Method Development

The synthesis of haloalkynes like this compound often requires strategies distinct from the radical functionalization of alkenes. Traditional methods for preparing haloalkynes involve the deprotonation of terminal alkynes followed by reaction with a halogenating agent. acs.org More recently, novel catalytic systems and methodologies have been developed to achieve chemo- and regioselective synthesis of this compound and its analogues.

Development of Novel Catalytic Systems for Bromination and Alkynylation Reactions

The development of novel catalytic systems has significantly advanced the synthesis of bromoalkynes and related compounds. Electrophilic bromination of terminal alkynes using N-bromosuccinimide (NBS) in the presence of a silver catalyst is a commonly used method for preparing bromoalkynes under mild conditions with high efficiency. acs.org

Transition metal catalysis, particularly involving copper and palladium, has proven invaluable in the construction of carbon-carbon bonds, including those involving haloalkynes. Copper-catalyzed cross-coupling reactions between terminal alkynes and haloalkynes, known as the Cadiot-Chodkiewicz coupling, are a widely used method for synthesizing unsymmetrical diynes. rsc.org This reaction typically employs copper(I) salts and a base. rsc.org

While the Cadiot-Chodkiewicz coupling is primarily for forming diyne systems, the principles of metal-catalyzed alkynylation reactions are relevant to the synthesis of bromoalkyne derivatives or incorporating bromoalkyne units into larger molecules. For instance, copper(I)-mediated bromoalkynylation of unsymmetrical benzynes with 1-bromoalkynes has been reported, demonstrating the utility of copper catalysts in coupling bromoalkynes with other organic fragments. nih.gov

Nickel catalysis has also emerged as a powerful tool. A novel method for the synthesis of internal alkynes involves the nickel-catalyzed decarboxylative coupling of N-hydroxyphthalimide esters with bromoalkynes. nih.gov This reductive cross-electrophile coupling utilizes a C(sp)-X electrophile (the bromoalkyne) and appears to proceed via an alkynylnickel intermediate. nih.gov This method highlights the potential of nickel catalysts in facilitating coupling reactions involving bromoalkynes.

Catalytic systems are also being explored for the direct alkynylation of unreactive C-H bonds using haloalkynes, representing a complementary strategy for C(sp)-C(sp2) bond formation. acs.org

Chemo- and Regioselective Synthesis of this compound Analogues

Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound analogues. Chemoselectivity ensures that the reaction occurs at the desired functional group without affecting others present in the molecule. Regioselectivity controls the position at which the reaction takes place.

For the synthesis of this compound itself, a common approach involves the bromination of 2-octyne (B165417). Methods for the synthesis of 1-bromoalkynes often involve the reaction of terminal alkynes with brominating agents under controlled conditions to ensure that substitution occurs specifically at the terminal alkyne position. As mentioned earlier, the electrophilic bromination of terminal alkynes with NBS and a silver catalyst is a method known for its mildness and efficiency in preparing bromoalkynes. acs.org

Analogues of this compound can be synthesized by applying similar methodologies to different alkyne substrates or by incorporating the 1-bromoalkyne moiety through coupling reactions. For example, the Corey-Fuchs reaction, which transforms aldehydes into terminal alkynes via dibromoolefins, can be coupled with subsequent bromination to yield bromoalkynes. rsc.org The Cadiot-Chodkiewicz coupling allows for the regioselective formation of unsymmetrical diynes by coupling a terminal alkyne with a bromoalkyne. rsc.org

Novel methods, such as the reductive decarboxylative alkynylation of N-hydroxyphthalimide esters with bromoalkynes catalyzed by nickel, demonstrate high chemoselectivity and can be applied to a range of carboxylic acid and alkyne coupling partners, allowing for the synthesis of diverse internal alkyne products, including those that could be considered analogues of this compound where the bromine is part of the alkyne coupling partner. nih.gov

The development of new reagents and catalytic systems continues to push the boundaries of chemo- and regioselectivity in the synthesis of bromoalkynes and their analogues, enabling access to complex molecular structures.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Octyne

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The reactivity of the bromine atom in 1-bromo-2-octyne is central to its synthetic applications. Its behavior in nucleophilic substitution reactions is governed by the unique electronic and steric properties of the sp-hybridized carbon to which it is attached.

Organometallic Coupling Reactions Utilizing this compound as a Substrate

This compound is an excellent substrate for various organometallic cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. These reactions typically involve a transition metal catalyst, such as copper or nickel, which facilitates the coupling between the alkynyl halide and an organometallic reagent.

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis is widely employed for the functionalization of alkynes. This compound can be coupled with a range of nucleophiles under these conditions.

The copper-catalyzed cross-coupling of 1-bromoalkynes, such as this compound, with terminal alkynes (or their corresponding lithium acetylides) is a method for synthesizing unsymmetrical diynes. This type of reaction, often referred to as a Cadiot-Chodkiewicz or related coupling, provides a direct route to conjugated polyyne systems. organic-chemistry.org

However, a significant challenge in these reactions is the competing homocoupling of the starting materials, which leads to the formation of symmetrical diynes as byproducts. organic-chemistry.org This reduces the yield of the desired unsymmetrical product. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to favor the cross-coupling pathway over homocoupling. For instance, the use of tris(o-tolyl)phosphine as a ligand with a copper(I) iodide catalyst in ethanol (B145695) has been shown to be effective in promoting the synthesis of unsymmetrical buta-1,3-diynes from 1-bromoalkynes and terminal alkynes. organic-chemistry.org

A notable application of 1-bromoalkynes is their copper-catalyzed cross-coupling with N-heterocyclic organozinc reagents. This methodology provides a route to saturated nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals, functionalized with an internal alkyne for further elaboration. nih.govnih.gov

In a representative study, organozinc intermediates, generated from the treatment of N,N-dimethylhydrazinoalkenes with diethylzinc, were coupled with 1-bromoalkynes in the presence of a copper catalyst. nih.gov The reaction proceeds efficiently, and the use of lithium bromide (LiBr) as an additive was found to improve yields and conversion rates. nih.gov While the specific substrate used in the detailed examples was 1-bromo-1-octyne, the reactivity is analogous for this compound. The reaction demonstrates that the coupling is tolerant of steric bulk on the N-heterocycle. nih.gov

Table 1: Copper-Catalyzed Coupling of 1-Bromo-1-octyne with N-Heterocyclic Organozinc Reagents

| N-Heterocyclic Precursor | 1-Bromoalkyne | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N-dimethylhydrazino-2-methylidenepiperidine | 1-bromo-1-octyne | CuCN·2LiBr (5 mol%), LiBr (1 equiv) | THF | Good | nih.gov |

| N,N-dimethylhydrazino-2-methylidenepyrrolidine | 1-bromo-1-octyne | CuCN·2LiBr (5 mol%), LiBr (1 equiv) | THF | Good | nih.gov |

Nickel-Catalyzed Coupling Reactions and Selectivity Control

Nickel catalysts offer a powerful alternative to palladium and copper for cross-coupling reactions, often providing unique reactivity and selectivity. While specific examples detailing the use of this compound in nickel-catalyzed couplings are not prevalent, the general principles of nickel catalysis allow for predictions of its potential reactivity and how selectivity might be controlled.

Selectivity in nickel-catalyzed reactions can be profoundly influenced by the choice of ligand. nih.gov For instance, phosphine-ligated nickel catalysts tend to favor two-electron pathways, such as closed-shell oxidative addition. In contrast, nitrogen-based ligands can promote one-electron pathways, like halogen atom transfer. nih.gov This ability to switch between mechanistic pathways by modulating the ligand allows for control over the reaction's outcome.

In the context of cross-electrophile coupling, nickel catalysts can selectively activate different types of carbon-halogen bonds. For example, in substrates containing both a bromo and an iodo group, nickel catalysts can be tuned to achieve excellent C(sp²)–I selectivity. organic-chemistry.org This chemoselectivity is critical when designing complex syntheses. The mechanism often involves the formation of a Ni(I) species which can then selectively activate one electrophile over another. acs.org For a substrate like this compound, a nickel catalyst could be used to couple it with other electrophiles, such as alkyl or aryl halides, with the selectivity being directed by the ligand and reaction conditions. psu.edursc.org

Broader Context of Organometallic Cross-Coupling (e.g., Gilman, Suzuki-Miyaura related reactions)

The presence of a carbon-bromine bond and an alkyne functional group makes this compound a versatile substrate for organometallic cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. Two prominent examples of such reactions are the Corey-Posner/Whitesides-House reaction using Gilman reagents and the Suzuki-Miyaura coupling.

Gilman Reagents:

Gilman reagents, or lithium dialkylcuprates (R₂CuLi), are a class of organometallic compounds used in organic synthesis. numberanalytics.com They are typically prepared by reacting an organolithium compound with a copper(I) halide. numberanalytics.commasterorganicchemistry.com Gilman reagents are known for their ability to participate in substitution reactions with alkyl halides to form new carbon-carbon bonds. numberanalytics.comchemistrysteps.com These reactions are valuable for their high nucleophilicity and good selectivity under mild conditions. numberanalytics.com

In the context of this compound, a Gilman reagent could be used to replace the bromine atom with an alkyl or aryl group, a process known as the Corey-Posner/Whitesides-House reaction. chemistrysteps.com This coupling reaction is effective for forming C-C bonds with primary alkyl halides. masterorganicchemistry.com The reaction of a Gilman reagent with an organohalide is believed to proceed through an SN2-type mechanism, although radical pathways have also been debated. chemistrysteps.com For instance, reacting this compound with a Gilman reagent like lithium dimethylcuprate ((CH₃)₂CuLi) would be expected to yield 2-nonyne.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron reagents. libretexts.orgnih.gov

While specific studies on the Suzuki-Miyaura coupling of this compound are not prevalent, the reaction is well-established for other bromoalkynes. rsc.orgnih.gov The general mechanism involves a catalytic cycle of oxidative addition of the palladium catalyst to the carbon-bromine bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For this compound, this would involve coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to produce a substituted alkyne. Copper(I) has also been shown to catalyze the cross-coupling of 1-bromoalkynes with organozinc reagents. nih.gov

Table 1: Comparison of Gilman and Suzuki-Miyaura Cross-Coupling Reactions

| Feature | Gilman Reagent Coupling | Suzuki-Miyaura Coupling |

|---|---|---|

| Reagent | Lithium dialkylcuprate (R₂CuLi) | Organoboron compound (e.g., R-B(OH)₂) |

| Catalyst | Typically uncatalyzed (stoichiometric copper) | Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) |

| Coupling Partner | Alkyl, vinyl, or aryl halide | Alkyl, alkenyl, aryl, or alkynyl halide/triflate |

| Key Bond Formed | C(sp³)-C(sp), C(sp²)-C(sp), C(aryl)-C(sp) | C(sp²)-C(sp²), C(sp²)-C(sp³), C(sp²)-C(sp), etc. |

| Advantages | Strong nucleophile for SN2 reactions. masterorganicchemistry.com | Mild conditions, high functional group tolerance, low toxicity of reagents. libretexts.orgnih.gov |

| Limitations | Generally less reactive towards more hindered halides. chemistrysteps.com | Can be sensitive to base-labile substrates. libretexts.org |

Electrophilic and Radical Addition Reactions Across the Alkyne Bond

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to both electrophilic and radical addition reactions.

Halogenation: The addition of halogens, such as bromine (Br₂), across the triple bond of an alkyne is a classic electrophilic addition reaction. The reaction of 2-octyne (B165417) with bromine typically proceeds through a cyclic bromonium ion intermediate, leading to the formation of a trans-dibromoalkene. For this compound, the addition of another mole of bromine would be expected to yield a tetrabromo-octane derivative. The initial addition would likely form a tribromo-octene.

Hydrohalogenation: The addition of hydrogen halides (HX) to alkynes also follows an electrophilic addition mechanism. libretexts.org In the case of an unsymmetrical alkyne, the regioselectivity of the addition is governed by Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, to form a more stable carbocation or vinyl cation intermediate. When adding a hydrogen halide like HBr to this compound, the initial protonation could occur at either C2 or C3. The resulting vinyl cation's stability and the electronic effects of the existing bromine atom would influence the final product distribution.

In contrast to electrophilic addition, radical addition of HBr proceeds via an anti-Markovnikov pathway, typically initiated by peroxides or light. libretexts.orglibretexts.org This mechanism involves the formation of a bromine radical which then adds to the alkyne. libretexts.orglibretexts.org The addition occurs in a way that generates the more stable carbon radical intermediate. libretexts.orglibretexts.org For an alkyne, the radical would add to one of the sp-hybridized carbons, creating a vinylic radical. The subsequent abstraction of a hydrogen atom from HBr yields the final product and propagates the radical chain. libretexts.orglibretexts.org

For this compound, a radical addition of HBr would be expected to produce a dibromo-octene, with the regiochemistry being anti-Markovnikov relative to the initial electrophilic attack. Radical additions to carbon-carbon multiple bonds are significant as they offer a complementary synthetic route to electrophilic additions, allowing for different isomers to be synthesized. tutorsglobe.comyoutube.com

Table 2: Comparison of Electrophilic vs. Radical Addition of HBr to an Alkyne

| Feature | Electrophilic Addition (Markovnikov) | Radical Addition (Anti-Markovnikov) |

|---|---|---|

| Initiator | Polar solvent, acid catalyst | Peroxides, UV light |

| Reactive Intermediate | Vinyl cation | Vinylic radical |

| Regioselectivity | Halogen adds to the more substituted carbon | Halogen adds to the less substituted carbon |

| Mechanism | Ionic, stepwise addition | Radical chain reaction (initiation, propagation, termination) |

Investigations into Rearrangement Reactions and Transformations

Alkynes and their derivatives can undergo various rearrangement reactions, often promoted by acidic, basic, or thermal conditions. For this compound, several potential rearrangement pathways could be investigated.

One common rearrangement for terminal alkynes is the isomerization to an internal alkyne or an allene (B1206475) under basic conditions, such as with alcoholic potassium hydroxide. pw.live While this compound is an internal bromoalkyne, treatment with a strong base could potentially induce an elimination-addition sequence or a rearrangement to an isomeric alkyne or a cumulative diene (allene). For example, a strong base could potentially deprotonate at the C4 position, leading to a series of equilibria that could shift the position of the triple bond.

Another area of investigation is pericyclic reactions. Enynes, which can be synthesized from this compound via cross-coupling reactions, are known to participate in a variety of pericyclic reactions, including ene reactions and cycloadditions, often leading to the formation of complex cyclic structures. researchgate.net

Furthermore, rearrangement reactions can be catalyzed by metals. For instance, palladium-catalyzed cascade reactions involving enynes can lead to complex carbocyclic and heterocyclic systems through a series of bond formations and skeletal rearrangements. acs.org While not a direct rearrangement of this compound itself, these transformations highlight the potential of its derivatives in constructing complex molecular architectures. The study of such rearrangements is crucial for expanding the synthetic utility of compounds like this compound. wiley-vch.de

Applications of 1 Bromo 2 Octyne in Complex Molecular Synthesis

Role as a Building Block in Natural Product Synthesis

The structural features of 1-bromo-2-octyne make it an important precursor in the synthesis of various natural products, particularly those containing long carbon chains with specific functionalities.

Integration into Bioactive Lipid Derivatives (e.g., Site-Specifically Labeled Linoleic Acids)

A significant application of this compound is in the synthesis of site-specifically labeled bioactive lipid derivatives, such as linoleic acid. d-nb.info Isotopic labeling is a crucial technique for studying reaction mechanisms and metabolic pathways. In the study of enzymes like soybean lipoxygenase-1, which catalyzes the hydrogen abstraction from linoleic acid, selectively enriched ¹³C isotopologues are of great interest. nih.govnih.gov

The synthesis of these labeled compounds often involves a convergent approach where two key fragments are coupled. This compound, or its isotopically labeled analogue, serves as one of these essential building blocks. d-nb.info For instance, in the synthesis of 11-[¹³C]-linoleic acid, a ¹³C-labeled this compound fragment is coupled with an unlabeled fragment, 2-(dec-9-yn-1-yloxy)tetrahydro-2H-pyran, via a Cu(I)-assisted Grignard coupling reaction. d-nb.info

The labeled this compound fragment itself can be synthesized from 1-heptyne, which is deprotonated and reacted with ¹³C-paraformaldehyde to generate ¹³C-labeled 2-octyn-1-ol (B148842). This alcohol is then brominated using triphenylphosphine (B44618) and bromine to yield the desired ¹³C-labeled this compound. d-nb.info This method provides a direct route to introduce a ¹³C label at a specific position in the final linoleic acid molecule, which is invaluable for mechanistic studies of enzymes like lipoxygenases. nih.gov

| Reagents for Labeled this compound Synthesis | Product |

| 1-Heptyne, EtMgBr, ¹³C-Paraformaldehyde | 1-[¹³C]-2-Octyn-1-ol |

| 1-[¹³C]-2-Octyn-1-ol, Ph₃P, Br₂ | 1-[¹³C]-1-Bromo-2-octyne |

Contribution to Pheromone Precursor Synthesis

While direct synthesis of a specific pheromone using this compound is not extensively documented in readily available literature, its chemical nature as a bromoalkyne makes it a plausible and valuable precursor in the synthesis of insect pheromones. d-nb.info Many insect pheromones are long-chain unsaturated alcohols, aldehydes, or esters. The synthesis of these complex molecules often relies on the assembly of smaller, functionalized building blocks. d-nb.info

Carbon-carbon coupling reactions are a cornerstone of pheromone synthesis. d-nb.info As a bifunctional molecule, this compound offers two reactive sites: the bromine atom, which can be displaced in nucleophilic substitution or participate in organometallic coupling reactions, and the alkyne, which can be hydrogenated to either a cis- or trans-alkene, or further functionalized. This dual reactivity allows for the stepwise construction of the long carbon chains and the introduction of the specific double bond geometries often found in insect pheromones. The octyne backbone of this compound provides a significant portion of the carbon chain required for many pheromones.

Utility in Heterocyclic Compound Synthesis

The reactivity of the alkyne and the bromo-functionality in this compound also lends itself to the construction of various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

Precursor for Substituted Indoles via Catalytic Rearrangements

Substituted indoles are a critical class of heterocyclic compounds due to their prevalence in biologically active natural products and pharmaceuticals. d-nb.inforesearchgate.net The synthesis of polysubstituted indoles can be achieved through various methods, including transition-metal-catalyzed cyclization reactions of alkynes with nitrogen sources. researchgate.netrsc.org While a specific Rh-catalyzed amino-Claisen rearrangement involving this compound is not explicitly detailed, the general principles of indole (B1671886) synthesis from alkynes suggest its potential as a valuable precursor.

For example, the Fischer indole synthesis and its modern variants often involve the reaction of a phenylhydrazine (B124118) with an alkyne, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement. d-nb.info In such a sequence, this compound could serve as the alkyne component. The reaction would likely proceed through an initial hydrohydrazination, followed by cyclization to form the indole ring. The bromine atom could either be retained in the final product for further functionalization or be involved in the reaction mechanism depending on the specific catalytic system employed. The use of various metal catalysts, such as indium, titanium, or zinc, has been shown to promote the synthesis of substituted indoles from terminal alkynes. d-nb.info

Development of Diverse Organic Frameworks

The dual functionality of this compound makes it a useful tool for the development of diverse and complex organic frameworks beyond simple heterocycles, including bicyclic and other polycyclic systems.

The presence of both an alkyne and a bromine atom allows for participation in tandem reactions and cycloadditions. For instance, the alkyne moiety can undergo cycloaddition reactions, such as [4+2] cycloadditions, to form bicyclic structures. nih.gov The bromine atom can act as a leaving group in subsequent intramolecular cyclizations or be used as a handle for further elaboration of the molecular framework.

Computational and Theoretical Investigations on 1 Bromo 2 Octyne

Mechanistic Probing via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Elucidation of Reaction Pathways and Transition State Analysis

For reactions involving 1-bromo-2-octyne, such as nucleophilic substitution or cycloaddition, computational modeling could map out the potential energy surface. This would involve locating and characterizing the transition state structures for various possible pathways. By calculating the activation energies associated with these transition states, researchers can predict the most likely reaction mechanism. For example, in a reaction with a nucleophile, computational analysis could determine whether an SN2 or an addition-elimination pathway is more favorable.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many reactions involving alkynes can lead to different regioisomers or stereoisomers. Computational modeling can be a predictive tool to understand and control this selectivity. nih.govnih.gov By comparing the activation energies of the transition states leading to different products, the major product can be predicted. For instance, in a hydrohalogenation reaction, calculations could predict whether the halogen will add to the carbon atom closer to or further from the bromine substituent.

Structure-Reactivity Relationship Analysis

Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of organic chemistry. nih.govresearchgate.net For this compound, computational studies could systematically probe how modifications to its structure affect its reactivity. For example, the effect of changing the alkyl chain length or introducing substituents on the chain could be investigated by calculating their impact on the electronic properties and reaction barriers. This can lead to the development of quantitative structure-activity relationships (QSAR) for this class of compounds. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule can significantly influence its reactivity. Conformational analysis of this compound would involve identifying the different stable conformations (rotamers) and their relative energies. This is particularly important for understanding reactions where the steric environment around the reactive site plays a key role.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound in solution. By simulating the movement of the molecule over time, MD can reveal information about its flexibility, solvent interactions, and the accessibility of the reactive alkyne and C-Br bonds to other reagents.

Emerging Research Frontiers and Future Perspectives

Innovations in Green Chemistry Methodologies for 1-Bromo-2-octyne Synthesis and Reactions

Green chemistry principles emphasize reducing or eliminating the use and generation of hazardous substances. For this compound, this translates to developing synthetic routes that employ less toxic reagents and solvents, operate under milder conditions, and minimize waste. While a known synthesis involves the reaction of 2-octyne-1-ol with phosphorus tribromide, future innovations could explore alternative bromination methods or entirely different synthetic pathways that are more environmentally friendly. prepchem.com

Furthermore, applying green chemistry principles to reactions involving this compound is a key area of focus. This could involve the use of heterogeneous catalysts that are easily recoverable and reusable, solvent-free reaction conditions, or the utilization of alternative reaction media such as deep eutectic solvents, which have shown promise in various organic transformations. acs.org Photochemical reactions, recognized for their potential in green synthesis due to the use of light as an energy source, could also be explored for transformations involving this compound, although current research in this specific area focuses on other substrates like aryl halides. researchgate.net

Exploration of Novel Catalytic Transformations for Derivatization

Catalysis plays a crucial role in enhancing the efficiency and selectivity of chemical reactions. For this compound, research is ongoing to develop novel catalytic systems for its derivatization into a wide array of valuable compounds. Transition metal catalysis, particularly involving palladium, copper, and rhodium, is highly relevant for reactions of terminal alkynes and organic halides. chemicalbook.innih.gov

Future research may focus on designing more active and selective catalysts for cross-coupling reactions like Sonogashira coupling, allowing for the formation of carbon-carbon bonds with greater efficiency and functional group tolerance. nih.gov The exploration of catalytic asymmetric transformations could enable the synthesis of chiral molecules incorporating the 1-octyne (B150090) moiety. Additionally, novel catalytic approaches for the selective functionalization of either the alkyne or the bromide group in the presence of the other could unlock new synthetic possibilities. The use of frustrated Lewis pairs is an example of a novel catalytic approach being investigated for Csp3-Csp cross-coupling reactions, which could potentially be applied to this compound. researchgate.net

Advanced Functional Material Applications

Organic molecules containing alkyne units are valuable precursors for the synthesis of advanced functional materials, including conjugated polymers, organic semiconductors, and components for molecular electronics. The incorporation of the bromide atom in this compound adds another handle for further functionalization and polymerization reactions.

Future research could explore the use of this compound as a monomer or co-monomer in the synthesis of novel polymers with tailored electronic or optical properties. The alkyne group can undergo polymerization or click chemistry reactions to create extended conjugated systems, while the bromide can be utilized for grafting or further cross-coupling to modify material properties. While direct applications of this compound in advanced functional materials are not extensively detailed in the immediate search results, the known uses of similar alkyne and bromo-alkane structures in materials science suggest this as a promising research frontier. sigmaaldrich.comtcichemicals.comamericanelements.com

Interdisciplinary Research with Biological Systems

The integration of synthetic chemistry with biological systems is a rapidly growing field. Molecules containing alkyne groups are particularly useful in chemical biology due to their ability to participate in bioorthogonal reactions, such as copper-catalyzed or copper-free click chemistry. These reactions allow for the selective labeling and modification of biomolecules without interfering with native biological processes. acs.org

This compound could serve as a valuable tool in interdisciplinary research with biological systems. Its alkyne handle can be incorporated into probes or biomolecule mimics, enabling studies of biological processes, protein function, or the development of new diagnostic and therapeutic agents. For instance, it could be used to functionalize lipids or other small molecules for tracking within cells or organisms using click chemistry. The bromide group might also offer opportunities for interaction with biological targets or for further conjugation strategies. Research into incorporating noncanonical amino acids containing alkyne handles into proteins highlights the potential of such functionalities in biological studies. acs.org

High-Throughput Experimentation and Reaction Optimization Strategies

Optimizing chemical reactions is crucial for achieving high yields, selectivity, and efficiency. High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly accelerating the optimization process. flowphotochem.euresearchgate.netresearchgate.netacs.org

Applying HTE and advanced reaction optimization strategies to transformations involving this compound can lead to the discovery of optimal conditions for its synthesis and derivatization. This includes exploring variations in solvent, temperature, catalyst loading, reaction time, and reagent stoichiometry. researchgate.netwhiterose.ac.uk Techniques such as Design of Experiments (DoE) can be employed to systematically investigate the impact of multiple variables simultaneously, leading to a more comprehensive understanding of the reaction landscape and the identification of robust and efficient protocols. whiterose.ac.uk While some research mentions the optimization of reactions involving related compounds or the use of this compound in optimization studies of other reactions, applying these systematic HTE approaches directly to the diverse reactions of this compound represents a significant future perspective for advancing its utility in synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-2-octyne, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis of this compound typically involves Grignard reactions under inert atmospheres. For instance, its use as a fragment in synthesizing 5,8,11,14-eicosatetraynoic acid requires extended heating (18 hours) and purification via low-temperature recrystallization to avoid oxidation . Yield optimization may involve adjusting catalyst concentrations, reaction times, or solvent systems (e.g., THF vs. ether).

Q. How should this compound be handled and stored to maintain stability during experiments?

- Methodological Answer : Due to its sensitivity to air oxidation, this compound must be stored at -40°C under an inert gas (argon or nitrogen). Handling should occur in gloveboxes or Schlenk lines, and purity should be monitored via gas chromatography (GC) or NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation. Gas chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS) can assess purity. Infrared (IR) spectroscopy helps identify alkyne and C-Br stretches (~2100 cm⁻¹ and ~550 cm⁻¹, respectively) .

Advanced Research Questions

Q. What reaction mechanisms explain the high diastereoselectivity observed in coupling reactions involving this compound?

- Methodological Answer : Studies on analogous bromoalkynes (e.g., 1-bromo-2-butyne) reveal that steric effects and transition-state stabilization via π-π interactions or chelation control selectivity. For example, coupling reactions with zirconacyclopentadienes show >95% diastereoselectivity when using organolithium initiators, suggesting a ligand-directed pathway . Computational modeling (DFT) can further elucidate mechanistic details.

Q. How can this compound be utilized in synthesizing bioactive polyunsaturated fatty acids like arachidonic acid?

- Methodological Answer : this compound serves as a key intermediate in constructing tetraynoic acid precursors. Selective hydrogenation using Lindlar’s catalyst (Pd/CaCO₃) or Birch reduction converts triple bonds to cis-double bonds, yielding arachidonic acid. Reaction monitoring via thin-layer chromatography (TLC) ensures stepwise progression .

Q. What strategies resolve contradictions in reported reactivity data for this compound across different solvents?

- Methodological Answer : Discrepancies often arise from solvent polarity effects on reaction kinetics. Systematic studies comparing polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., hexane) can clarify trends. For example, SN₂ pathways dominate in polar solvents, while elimination (E2) prevails in nonpolar media. Kinetic isotope effects (KIE) and Hammett plots provide further mechanistic insights .

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For instance, [2+2] cycloadditions with alkenes favor endo transition states due to orbital symmetry alignment. Solvent effects are incorporated via continuum models (e.g., PCM) .

Experimental Design & Data Analysis

Q. How can researchers design reproducible protocols for this compound-based reactions?

- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Use standardized glassware and inert atmosphere systems.

- Novelty : Benchmark against literature methods (e.g., Grignard vs. Sonogashira couplings).

- Reproducibility : Document reaction parameters (temperature, stirring rate, moisture levels) and validate via triplicate runs .

Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or LC-MS identifies impurities. Calibrate against certified reference materials (CRMs) and validate using spike-recovery tests. For halogenated byproducts, inductively coupled plasma mass spectrometry (ICP-MS) quantifies bromine content .

Tables: Key Data from Literature

| Property | Value/Technique | Reference |

|---|---|---|

| Storage Conditions | -40°C under argon | |

| Key Synthetic Application | Arachidonic acid precursor | |

| Diastereoselectivity (dl/meso) | >95/5 | |

| Stability Monitoring | GC-MS, NMR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。